molecular formula C19H19BrN2O3 B5022361 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5022361
M. Wt: 403.3 g/mol
InChI Key: MYPZUCGVJRYHNR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is an organic compound that features a pyrrolidine ring substituted with bromophenyl and ethoxyphenyl groups

Properties

IUPAC Name

1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-2-25-17-9-5-15(6-10-17)21-19(24)13-11-18(23)22(12-13)16-7-3-14(20)4-8-16/h3-10,13H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPZUCGVJRYHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and carbonyl compounds.

    Introduction of Bromophenyl and Ethoxyphenyl Groups: The bromophenyl and ethoxyphenyl groups can be introduced through nucleophilic substitution reactions using brominated and ethoxylated benzene derivatives.

    Amidation: The final step involves the formation of the amide bond, typically achieved through a coupling reaction between the carboxylic acid derivative of the pyrrolidine ring and the amine group of the substituted benzene.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Bromophenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors or nonlinear optical materials.

    Biological Studies: The compound is used in biological studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-Bromophenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-2-(4-ethoxyphenyl)ethanone: This compound shares similar structural features but differs in the presence of an ethanone group instead of a pyrrolidine ring.

    4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: This compound has a similar bromophenyl and ethoxyphenyl substitution pattern but differs in the presence of a chloro group and a benzyl linkage.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to other similar compounds.

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